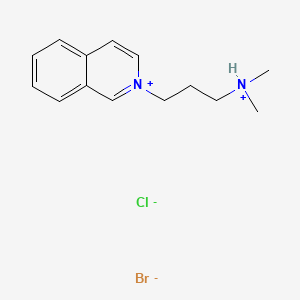
Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride is a quaternary ammonium compound. It is known for its unique structure, which includes an isoquinoline ring system and a dimethylamino propyl side chain. This compound is often used in various chemical and biological research applications due to its distinct properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride typically involves the quaternization of isoquinoline with 3-(dimethylamino)propyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: N-oxides of the isoquinolinium compound.
Reduction: Secondary amines.
Substitution: Various substituted isoquinolinium derivatives.
科学的研究の応用
Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of neurotransmitter systems and ion channel function.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride involves its interaction with molecular targets such as ion channels and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways.
類似化合物との比較
Similar Compounds
Quaternary Ammonium Compounds: Such as benzalkonium chloride and cetyltrimethylammonium bromide.
Isoquinoline Derivatives: Including papaverine and berberine.
Uniqueness
Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride is unique due to its combination of an isoquinoline ring and a dimethylamino propyl side chain. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
特性
CAS番号 |
64059-45-6 |
|---|---|
分子式 |
C14H20BrClN2 |
分子量 |
331.68 g/mol |
IUPAC名 |
3-isoquinolin-2-ium-2-ylpropyl(dimethyl)azanium;bromide;chloride |
InChI |
InChI=1S/C14H19N2.BrH.ClH/c1-15(2)9-5-10-16-11-8-13-6-3-4-7-14(13)12-16;;/h3-4,6-8,11-12H,5,9-10H2,1-2H3;2*1H/q+1;;/p-1 |
InChIキー |
OIMCRYGRGHXRHC-UHFFFAOYSA-M |
正規SMILES |
C[NH+](C)CCC[N+]1=CC2=CC=CC=C2C=C1.[Cl-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


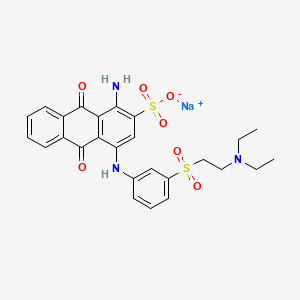





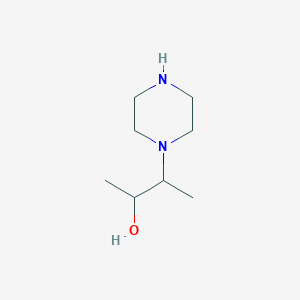
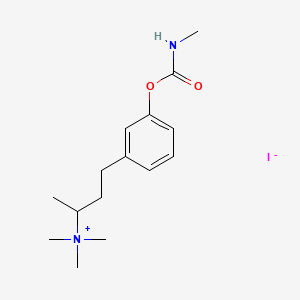
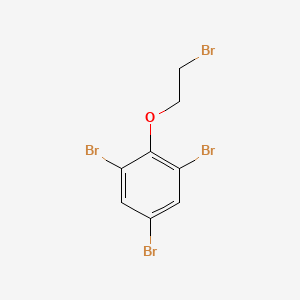

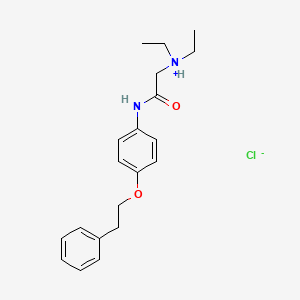
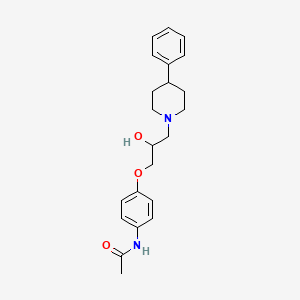
![2-Methoxy-6-[[(2-methyl-1-phenylpropan-2-yl)amino]methyl]phenol;hydrochloride](/img/structure/B13780728.png)
![1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide](/img/structure/B13780746.png)
